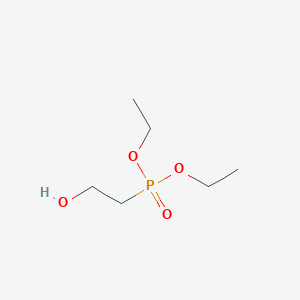
5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Properties and Structural Activity Relationships
Hydroxycinnamic acids (HCAs), including structures similar to 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, exhibit significant biological properties due to their antioxidant activities. Structural modifications, such as alterations in the aromatic ring and carboxylic function (esterification and amidation), can enhance these properties. The presence of an ortho-dihydroxy phenyl group is particularly crucial for antioxidant activity, highlighting the importance of structural optimization in medicinal chemistry for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Bioactive Compounds and Their Effects
Natural carboxylic acids from plants, akin to this compound, show a range of bioactivities including antioxidant, antimicrobial, and cytotoxic effects. The relationship between the structure of these compounds and their bioactivity is complex, with factors such as the number of hydroxyl groups and conjugated bonds playing significant roles. Such insights can guide the development of new antioxidants for therapeutic use (Godlewska-Żyłkiewicz et al., 2020).
Biomass Conversion to Value-added Products
The chemical derived from biomass, similar to 5-Hydroxymethylfurfural (HMF) from this compound, serves as a platform for generating a wide array of monomers, polymers, and fuels. This demonstrates the potential of such chemicals in replacing non-renewable hydrocarbon sources, underscoring the role of green chemistry in sustainable development (Chernyshev et al., 2017).
Lactic Acid Production and Its Derivatives
Lactic acid, a hydroxycarboxylic acid like this compound, is produced through the fermentation of biomass and is a precursor for various chemicals. This highlights the versatility of carboxylic acids in producing biodegradable polymers and other chemicals, thereby contributing to the development of green chemistry (Gao et al., 2011).
Sustainable Synthesis of Renewable Chemicals
Efforts to synthesize adipic acid from biomass derivatives, including processes involving 5-Hydroxymethylfurfural, underscore the importance of developing environmentally friendly routes for industrial chemicals. This approach aims to reduce environmental pollution associated with traditional methods, aligning with the principles of sustainable and green chemistry (Lang & Li, 2021).
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid may also interact with various cellular targets.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking, similar to other aromatic compounds .
Biochemical Pathways
Many indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19221 g/mol) and its hydroxyl and carboxylic acid functional groups suggest that it may have good solubility in water, which could potentially enhance its bioavailability .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9,12H,1,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSUVRFZZWXNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597147 | |
| Record name | 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405102-94-5 | |
| Record name | 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(methylamino)phenyl]acetamide](/img/structure/B3052272.png)






